2,6-Diisopropylpyridine

Zeolite catalysis Molecular diffusion Confinement effects

2,6-Diisopropylpyridine (CAS 6832-21-9) is a sterically hindered pyridine derivative bearing isopropyl substituents at the 2- and 6-positions. With a molecular formula of C₁₁H₁₇N, molecular weight of 163.26 g/mol, calculated boiling point of 194.3°C at 760 mmHg, and density of 0.893 g/cm³, this compound functions primarily as a sterically demanding base or ligand precursor in organic synthesis and coordination chemistry.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 6832-21-9
Cat. No. B1360275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diisopropylpyridine
CAS6832-21-9
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC=C1)C(C)C
InChIInChI=1S/C11H17N/c1-8(2)10-6-5-7-11(12-10)9(3)4/h5-9H,1-4H3
InChIKeyLFMMVPZBLJZNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diisopropylpyridine (CAS 6832-21-9): Chemical Identity and Baseline Characteristics for Procurement Decisions


2,6-Diisopropylpyridine (CAS 6832-21-9) is a sterically hindered pyridine derivative bearing isopropyl substituents at the 2- and 6-positions [1]. With a molecular formula of C₁₁H₁₇N, molecular weight of 163.26 g/mol, calculated boiling point of 194.3°C at 760 mmHg, and density of 0.893 g/cm³, this compound functions primarily as a sterically demanding base or ligand precursor in organic synthesis and coordination chemistry [2]. Its defining feature is the spatial bulk conferred by the 2,6-isopropyl groups, which modulates reactivity and selectivity relative to less hindered pyridine analogs.

Why 2,6-Diisopropylpyridine Cannot Be Arbitrarily Substituted with 2,6-Lutidine or 2,6-Di-tert-butylpyridine


In sterically demanding chemical environments—whether in catalytic active sites, confined zeolite pores, or coordination spheres around metal centers—subtle differences in molecular dimensions and rotational freedom dictate functional performance [1]. While 2,6-lutidine (2,6-dimethylpyridine) offers minimal steric protection and 2,6-di-tert-butylpyridine provides extreme bulk that can completely block nitrogen accessibility, 2,6-diisopropylpyridine occupies a distinct intermediate space [2]. The isopropyl groups confer sufficient hindrance to suppress undesired nucleophilic side reactions at nitrogen while maintaining a van der Waals diameter that permits diffusion through 12-membered ring zeolite channels where the tert-butyl analog cannot readily penetrate [3]. Arbitrary substitution among these three hindered pyridines would alter both nitrogen accessibility and molecular transport properties, directly impacting reaction selectivity and catalyst performance.

Quantitative Differentiation Evidence: 2,6-Diisopropylpyridine vs. 2,6-Di-tert-butylpyridine and 2,6-Lutidine


Molecular Dimension and Zeolite Pore Diffusion: 2,6-Diisopropylpyridine Diffuses One Order of Magnitude Faster than 2,6-Di-tert-butylpyridine

In faujasite (FAU) zeolite pores, the van der Waals diameter and diffusion rate of 2,6-diisopropylpyridine were directly compared to those of 2,6-di-tert-butylpyridine [1]. The target compound possesses a calculated diameter of 6.6 Å, which is 0.4 Å smaller than the 7.0 Å diameter of 2,6-di-tert-butylpyridine [1]. This dimensional difference translates into a one order of magnitude faster diffusion rate for 2,6-diisopropylpyridine relative to the tert-butyl analog under identical pretreatment and reaction conditions [1]. The slower diffusion of 2,6-di-tert-butylpyridine is proposed to cause poor amine distribution throughout FAU particles and subsequent pore blockage [1].

Zeolite catalysis Molecular diffusion Confinement effects

Basicity Behavior: 2,6-Diisopropylpyridine Follows Additive pKa Behavior, Unlike 2,6-Di-tert-butylpyridine Which Shows 1.4 pKa Unit Steric Deviation

A systematic study of pyridine base strengths revealed that 2,6-diisopropylpyridine exhibits arithmetic additivity in pKa values along the series pyridine → 2-isopropylpyridine → 2,6-diisopropylpyridine, indicating the absence of significant steric hindrance toward proton addition [1]. In stark contrast, the series containing 2-tert-butylpyridine and 2,6-di-tert-butylpyridine shows a marked deviation from linear behavior: 2,6-di-tert-butylpyridine is actually 0.8 pKa units less basic than pyridine and is 1.4 pKa units weaker than the value predicted on the basis of simple additivity [1]. This decrease in base strength in the tert-butyl case is attributed to steric strain accompanying proton addition, which is absent in the less sterically demanding isopropyl system [1].

Acid-base chemistry Steric effects Proton transfer

Synthesis Route Efficiency: 2,6-Diisopropylpyridine Accessible in 55% Yield via One-Step Alkylation of 2,6-Lutidine

2,6-Diisopropylpyridine is conveniently obtained in a single-step alkylation of 2,6-lutidine, achieving a 55% yield under the reported conditions using methyl chloride and sodium amide [1]. In contrast, the preparation of 2,6-di-tert-butylpyridine requires a more complex multi-step approach, and 2-methyl-6-tert-butylpyridine could not be synthesized via direct alkyllithium treatment at all, producing instead a dimeric bipyridyl product [1]. This synthetic accessibility difference stems from the intermediate steric demands of the isopropyl group, which is bulky enough to suppress over-alkylation yet not so large as to preclude nucleophilic attack at the pyridine α-positions [1].

Synthetic methodology Process chemistry Alkylation

Methylation Reactivity: 2,6-Diisopropylpyridine Exhibits the Lowest Reactivity Among Alkylpyridines Toward Iodomethane

In a comprehensive kinetic study of the Menschutkin reaction (methylation of alkylpyridines with iodomethane), 2,6-diisopropylpyridine was identified as the least reactive alkylpyridine for which kinetic data are currently available [1]. The study encompassed a reactivity range exceeding five orders of magnitude across a series of alkylpyridines, extending from the most reactive (3,4-lutidine) to the least reactive (2,6-diisopropylpyridine) [1]. This extremely low nucleophilicity at nitrogen is a direct consequence of the steric shielding provided by the 2,6-isopropyl groups, which obstruct approach of the electrophile to the nitrogen lone pair [1].

Nucleophilic substitution Kinetics Menschutkin reaction

Steric Entropy Effect: 2,6-Diisopropylpyridine Protonated Dimer Shows Substantial Entropic Penalty vs. 2-Methylpyridine

Gas-phase thermodynamic measurements of hydrogen-bonded dimer ions BH⁺·B revealed that steric crowding in 2,6-diisopropylpyridine introduces major entropy effects unfavorable to dimerization, while leaving the dissociation enthalpy largely unchanged [1]. Specifically, the entropy of dissociation (ΔS°_D) for the protonated dimer of 2,6-diisopropylpyridine was measured at 48.4 cal mol⁻¹ K⁻¹, compared to only 27.8 cal mol⁻¹ K⁻¹ for the 2-methylpyridine analog [1]. The steric entropy contribution (ΔS°_steric) reaches up to 12 cal mol⁻¹ K⁻¹ in the 2,6-diisopropylpyridine dimer, attributed to hindrance of internal rotors upon dimer formation [1].

Thermodynamics Gas-phase basicity Hydrogen bonding

Validated Application Scenarios for 2,6-Diisopropylpyridine Based on Quantitative Differentiation Evidence


Selective Amine Titration in Zeolite-Catalyzed Dehydration Reactions

2,6-Diisopropylpyridine is optimally suited as a co-fed amine titrant for Brønsted acid site (BAS) suppression in FAU zeolite-catalyzed reactions such as methyl lactate dehydration to acrylates [1]. Its 6.6 Å van der Waals diameter enables diffusion one order of magnitude faster than the 7.0 Å 2,6-di-tert-butylpyridine analog, ensuring adequate distribution throughout zeolite supercages without inducing pore blockage [1]. Selectivity enhancement from 61% to 84 C% has been demonstrated using amine co-feeding strategies where molecular dimension is the critical design parameter [1].

Non-Nucleophilic Base for Acid Scavenging in Electrophilic Transformations

The extreme steric shielding of the pyridine nitrogen by 2,6-isopropyl groups renders 2,6-diisopropylpyridine the least reactive alkylpyridine toward electrophilic methylation, with reactivity spanning over five orders of magnitude lower than the most reactive analogs [1]. This exceptional non-nucleophilicity makes it the preferred hindered base for acid-scavenging applications where even trace nucleophilic interference—such as N-alkylation by electrophilic substrates or reagents—would compromise product purity or yield [1].

Ligand Precursor Where Controlled Nitrogen Accessibility Is Required

Unlike 2,6-di-tert-butylpyridine which exhibits a 1.4 pKa unit steric penalty that renders it less basic than unsubstituted pyridine, 2,6-diisopropylpyridine maintains predictable, additive basicity behavior [1]. This predictability, combined with the quantified entropic penalty for dimerization (ΔS°_D = 48.4 cal mol⁻¹ K⁻¹) [2], makes 2,6-diisopropylpyridine a rationally selectable building block for ligand frameworks where the steric environment around a metal coordination site must be controlled without introducing non-linear basicity perturbations [1][2].

Scalable Process Chemistry Requiring Cost-Effective Hindered Base

For process-scale applications requiring a hindered pyridine base, 2,6-diisopropylpyridine offers a favorable cost-benefit profile due to its straightforward one-step synthesis from inexpensive 2,6-lutidine in 55% yield [1]. In contrast, 2,6-di-tert-butylpyridine requires multi-step alkyllithium preparation and certain mixed tert-butyl analogs cannot be synthesized via direct alkylation at all [1]. This synthetic accessibility advantage translates to reliable commercial supply and lower procurement costs for industrial-scale campaigns.

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